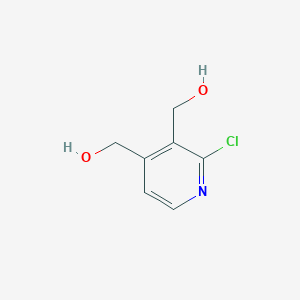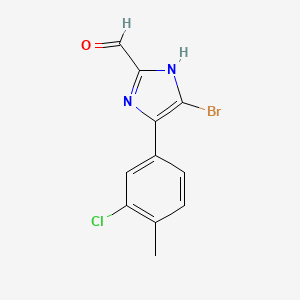
5-Fluoro-3-methoxyquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-3-methoxyquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methoxyquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroanthranilic acid and methoxy-substituted aniline derivatives.
Cyclization: The key step involves the cyclization of the starting materials to form the quinoline core. This can be achieved through various methods, including the Skraup synthesis or Friedländer synthesis.
Functional Group Introduction:
Fluorination: The fluorine atom can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-3-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Fluoro-3-methoxyquinolin-2(1H)-one would depend on its specific biological target Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoroquinoline: Lacks the methoxy group but shares the fluorine-substituted quinoline core.
3-Methoxyquinoline: Lacks the fluorine atom but contains the methoxy-substituted quinoline core.
Quinoline: The parent compound without any substituents.
Uniqueness
5-Fluoro-3-methoxyquinolin-2(1H)-one is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its unsubstituted or singly substituted counterparts.
Propriétés
Formule moléculaire |
C10H8FNO2 |
|---|---|
Poids moléculaire |
193.17 g/mol |
Nom IUPAC |
5-fluoro-3-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8FNO2/c1-14-9-5-6-7(11)3-2-4-8(6)12-10(9)13/h2-5H,1H3,(H,12,13) |
Clé InChI |
JZFCYRLOYDYYSK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=CC=C2F)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Chloro-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13688816.png)
![4-[4-hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile](/img/structure/B13688822.png)
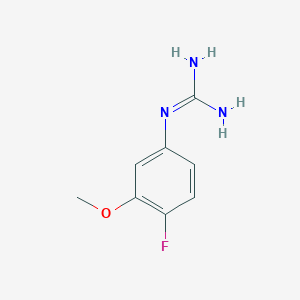
![7-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13688828.png)

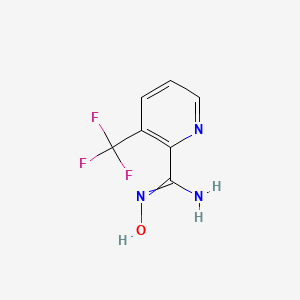
![2-Methyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13688838.png)
![2-(2,4-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13688845.png)
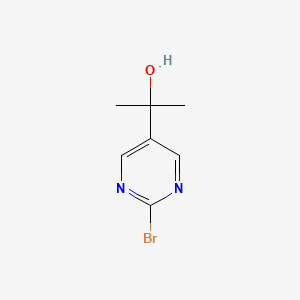

![(E)-3-Hydroxy-2-[2-[(2-hydroxy-1-naphthyl)methylene]hydrazino]quinazolin-4(3H)-one](/img/structure/B13688870.png)
